

# Physical properties of (s)-(4-Benzylmorpholin-3-yl)methanol hydrochloride salt

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## Compound of Interest

Compound Name: (s)-(4-Benzylmorpholin-3-yl)methanol

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## Technical Guide: (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(S)-(4-Benzylmorpholin-3-yl)methanol** hydrochloride is a chiral organic compound of significant interest in medicinal chemistry and drug discovery.<sup>[1]</sup> Its structure, featuring a morpholine ring, a benzyl group, and a hydroxymethyl moiety with (S)-stereochemistry, makes it a valuable building block for the synthesis of complex biologically active molecules.<sup>[1]</sup> The morpholine scaffold is a privileged structure in drug development, known for imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.<sup>[2]</sup> This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of **(S)-(4-Benzylmorpholin-3-yl)methanol** hydrochloride, with a focus on its role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.<sup>[3][4]</sup>

### Physicochemical Properties

The hydrochloride salt form of **(S)-(4-Benzylmorpholin-3-yl)methanol** is preferred in pharmaceutical applications due to its enhanced stability, crystallinity, and handling

characteristics compared to the free base.<sup>[1]</sup> While specific experimental data for some physical properties are not widely published, the following tables summarize the known quantitative information for the hydrochloride salt and the corresponding free base.

### **(S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride**

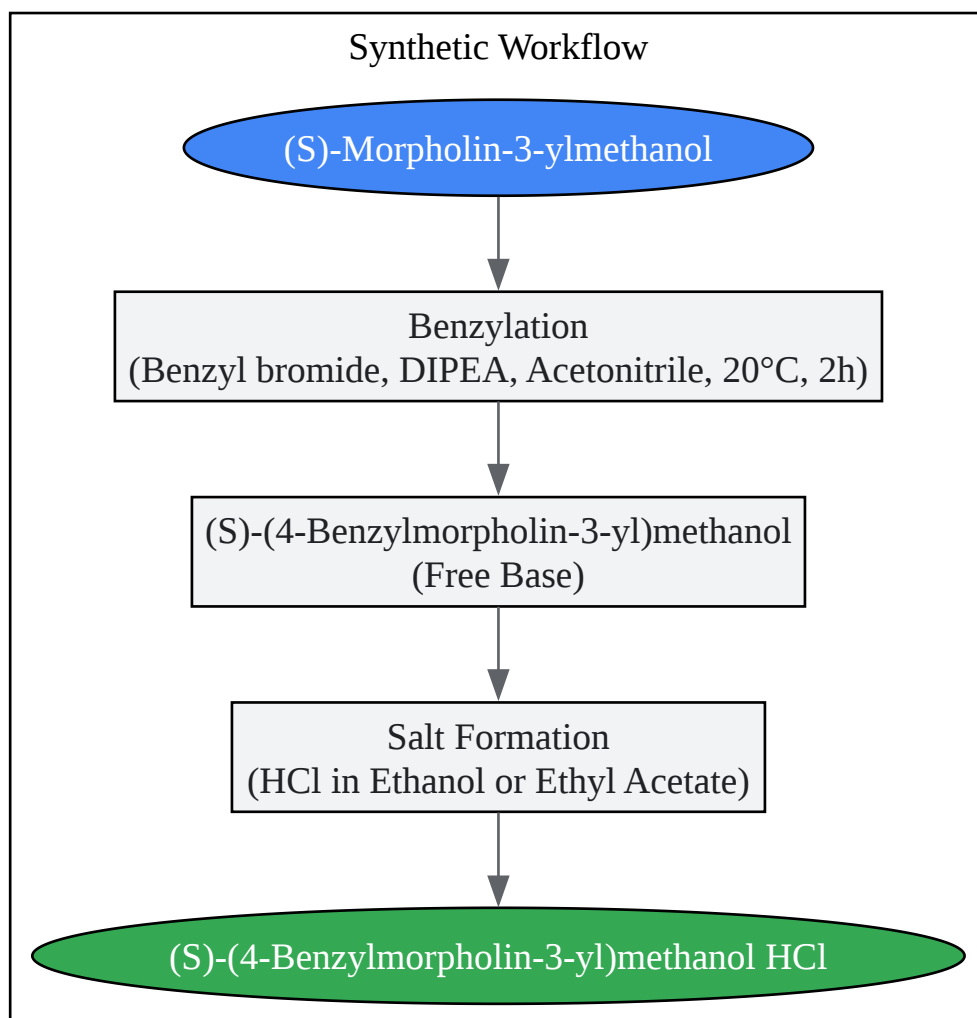
Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>18</sub> ClNO <sub>2</sub>	<sup>[1]</sup>
Molecular Weight	243.73 g/mol	<sup>[1]</sup>
CAS Number	916483-67-5	<sup>[1]</sup>
Appearance	White solid (presumed)	Inferred from similar compounds
Aqueous Solubility	Enhanced relative to free base	<sup>[1]</sup>

### **(S)-(4-Benzylmorpholin-3-yl)methanol (Free Base)**

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO <sub>2</sub>	<sup>[5]</sup>
Molecular Weight	207.27 g/mol	<sup>[5]</sup>
CAS Number	101376-25-4	<sup>[5]</sup>

## Synthesis and Characterization

The synthesis of **(S)-(4-Benzylmorpholin-3-yl)methanol** hydrochloride is typically achieved in a two-step process starting from (S)-morpholin-3-ylmethanol. The following diagram illustrates the general synthetic workflow.



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Caption: Synthetic workflow for **(S)-(4-Benzylmorpholin-3-yl)methanol HCl**.

## Experimental Protocols

Step 1: Synthesis of **(S)-(4-Benzylmorpholin-3-yl)methanol** (Free Base)

This procedure is based on the benzylation of (S)-morpholin-3-ylmethanol.<sup>[1]</sup>

- To a solution of (S)-morpholin-3-ylmethanol in acetonitrile, add N,N-diisopropylethylamine (DIPEA) as a base.

- Slowly add benzyl bromide to the reaction mixture at room temperature (approximately 20°C).
- Stir the reaction for 2 hours.
- Concentrate the mixture under reduced pressure.
- Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions.
- Dry the organic layer over sodium sulfate, filter, and concentrate to yield **(S)-(4-Benzylmorpholin-3-yl)methanol** as the free base. A typical yield for this step is around 89%.[\[1\]](#)

#### Step 2: Formation of the Hydrochloride Salt

The free base is converted to its hydrochloride salt to improve its physicochemical properties.  
[\[1\]](#)

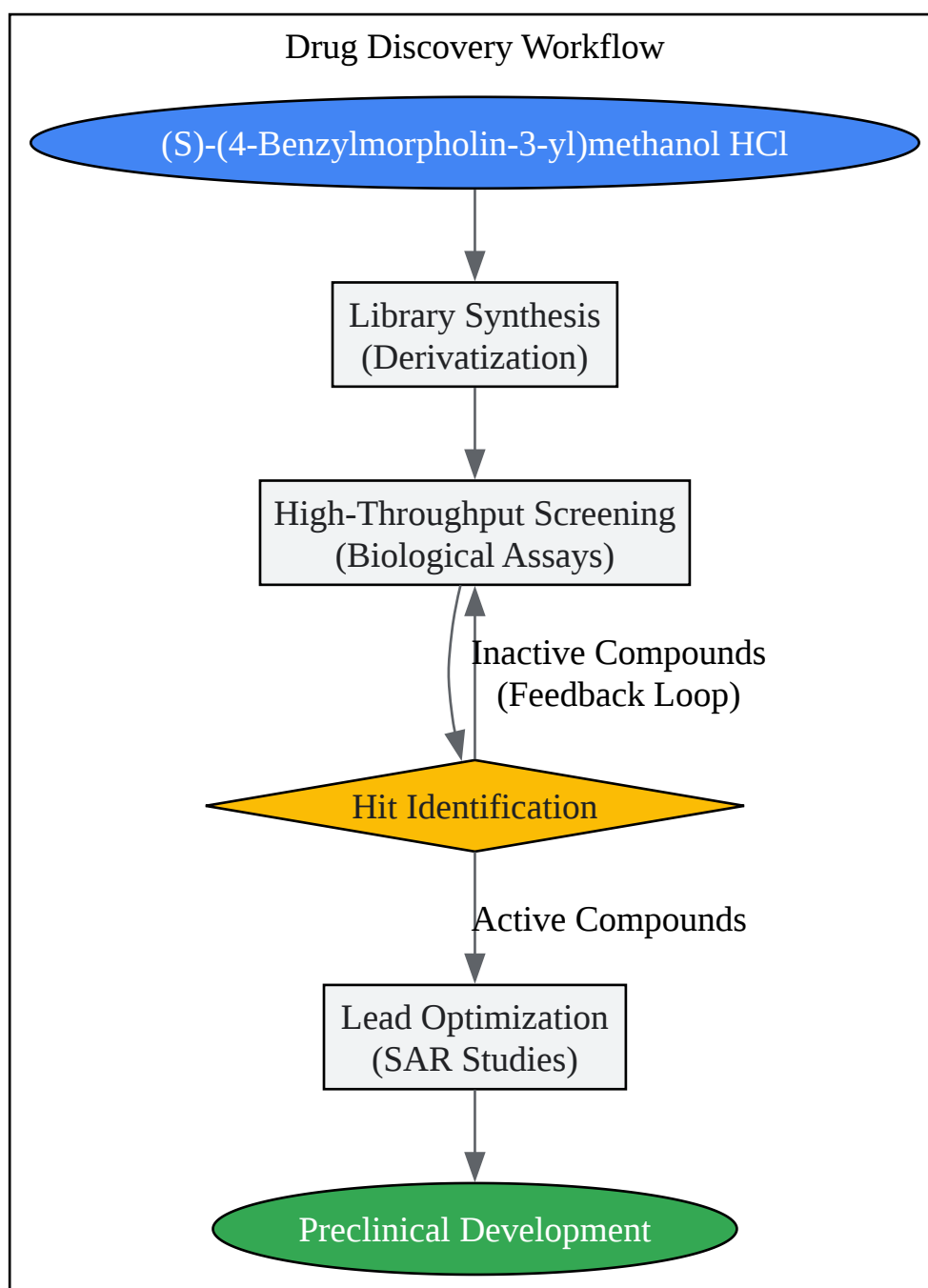
- Dissolve the **(S)-(4-Benzylmorpholin-3-yl)methanol** free base in a suitable solvent such as ethanol or ethyl acetate.
- Add a solution of hydrochloric acid (e.g., HCl in ethanol) to the mixture.
- The hydrochloride salt will precipitate out of the solution.
- Isolate the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain **(S)-(4-Benzylmorpholin-3-yl)methanol** hydrochloride.

#### Characterization

- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the free base and its derivatives. For the free base, an  $[M+H]^+$  ion is observed at  $m/z$  208.[\[1\]](#)
- NMR Spectroscopy:  $^1\text{H}$ -NMR spectroscopy of related morpholinylmethanol derivatives typically shows characteristic signals for the aromatic protons (7.2–7.4 ppm), morpholine ring protons (3.4–3.9 ppm), and benzylic methylene protons (2.6–2.7 ppm).[\[1\]](#)

## Role in Drug Discovery

Chiral morpholine derivatives are valuable scaffolds in the design of new drugs, particularly for CNS disorders, due to their ability to improve pharmacokinetic profiles.[3][6] **(S)-(4-Benzylmorpholin-3-yl)methanol** hydrochloride serves as a key starting material in this process. The following diagram outlines a generalized workflow for the utilization of such a compound in a drug discovery pipeline.



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Caption: Role of chiral morpholines in a drug discovery workflow.

While specific signaling pathways for **(S)-(4-Benzylmorpholin-3-yl)methanol** hydrochloride are not yet fully elucidated, it is known that morpholine-containing compounds can interact with a variety of biological targets, including enzymes and receptors.<sup>[1]</sup> Research is ongoing to explore its potential therapeutic applications by targeting specific molecular pathways.<sup>[1]</sup> For instance, derivatives of morpholines have been investigated as ligands for dopamine receptors.

## Conclusion

**(S)-(4-Benzylmorpholin-3-yl)methanol** hydrochloride is a chiral building block with significant potential in the field of drug discovery. Its favorable physicochemical properties, conferred by the morpholine scaffold and the hydrochloride salt form, make it an attractive starting point for the synthesis of novel therapeutic agents. Further research into its biological activity and specific molecular targets will be crucial in fully realizing its potential in the development of new medicines.

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